molecular formula C14H12BrNO B1604588 4'-Bromo-2'-phenylacetanilide CAS No. 7147-52-6

4'-Bromo-2'-phenylacetanilide

Cat. No.: B1604588
CAS No.: 7147-52-6
M. Wt: 290.15 g/mol
InChI Key: JUQGQHKZFREBLC-UHFFFAOYSA-N
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Description

4’-Bromo-2’-phenylacetanilide is a chemical compound with the linear formula C14H12BrNO . It has a molecular weight of 290.162 .


Molecular Structure Analysis

The molecular structure of 4’-Bromo-2’-phenylacetanilide consists of a bromine atom (Br) attached to one end of the acetanilide group (C14H12NO) .


Physical and Chemical Properties Analysis

4’-Bromo-2’-phenylacetanilide has a molecular weight of 290.162 . Unfortunately, other physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research has investigated the metabolic pathways of psychoactive substances like 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), revealing insights into oxidative deamination processes and interspecies differences in metabolism. Such studies can provide a foundation for understanding the metabolism of related compounds, including 4'-Bromo-2'-phenylacetanilide, in various organisms (Carmo et al., 2005).

Synthesis and Biological Evaluation

Research on the synthesis of 4-arylacetamido-2-aminothiazoles from ω-bromoacetoacetanilides has demonstrated significant antibacterial, antifungal, and antioxidant activities. These findings indicate the potential for developing novel therapeutics based on the manipulation of brominated acetanilides (V., H. M. Revankar, & M. Kulkarni, 2015).

Antioxidant Activities

The synthesis of new heterocyclic scaffolds containing the acetanilide moiety from 2-substituted-2-(4-acetamidophenylhydrazono)-thioacetanilides has shown promising antioxidant activities. This research underscores the potential of brominated acetanilide derivatives in the development of antioxidant agents (Abdel‐Latif et al., 2018).

Drug Discovery and Development

In the field of drug discovery, brominated compounds have been utilized as key intermediates in the synthesis of pharmaceuticals. For instance, the preparation of key intermediates for Nadifloxacin, an antibiotic, has been improved by using brominated acetanilides, illustrating the crucial role of brominated compounds in medicinal chemistry (Kumar, Bhashkar, & Bhavsar, 2016).

Photophysics and Optical Limiting

Research on platinum(II) complexes with arylacetylide ligands, including 4-bromophenylacetylide, has explored their photophysical properties and potential in optical limiting applications. Such studies indicate the broader utility of brominated compounds in materials science and photophysics (Guo et al., 2005).

Safety and Hazards

The safety and hazards of 4’-Bromo-2’-phenylacetanilide are not specified in the search results .

Properties

IUPAC Name

N-(4-bromo-2-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGQHKZFREBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919454
Record name N-(5-Bromo[1,1'-biphenyl]-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7147-52-6, 91914-08-8
Record name NSC50999
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Bromo[1,1'-biphenyl]-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-2'-phenylacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Phenyl-N-acetylaniline (6.21 g, 29.40 mmol) was dissolved in acetic acid (70 mL). Thereto was dropwise added under ice bath a separately prepared solution of hydrogen bromide (6.14 g, 38.42 mmol) dissolved in carbon tetrachloride (19.21 mL) and the mixture was stirred at room temperature overnight. The solution was concentrated under reduced pressure, to the residue was added water (20 mL) and subsequently ethanol (30 mL), and the mixture was stirred under ice bath for 1 hour. The precipitate was collected by filtration, washed with ethanol/water (=1:1), dried under reduced pressure to obtain 2-phenyl-4-bromo-N-acetylaniline (7.79 g).
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step Two
Quantity
19.21 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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